1,2-Naphthalenediol, 1,2-dihydro-, (1R,2R)-(-)- 1,2-Naphthalenediol, 1,2-dihydro-, (1R,2R)-(-)- (1R,2R)-1,2-dihydronaphthalene-1,2-diol is a trans-1,2-dihydronaphthalene-1,2-diol with a (1R,2R)-configuration. It is an enantiomer of a (1S,2S)-1,2-dihydronaphthalene-1,2-diol.
Brand Name: Vulcanchem
CAS No.: 19216-89-8
VCID: VC0169574
InChI: InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m1/s1
SMILES: C1=CC=C2C(C(C=CC2=C1)O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

1,2-Naphthalenediol, 1,2-dihydro-, (1R,2R)-(-)-

CAS No.: 19216-89-8

Main Products

VCID: VC0169574

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

1,2-Naphthalenediol, 1,2-dihydro-, (1R,2R)-(-)- - 19216-89-8

CAS No. 19216-89-8
Product Name 1,2-Naphthalenediol, 1,2-dihydro-, (1R,2R)-(-)-
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (1R,2R)-1,2-dihydronaphthalene-1,2-diol
Standard InChI InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m1/s1
Standard InChIKey QPUHWUSUBHNZCG-NXEZZACHSA-N
Isomeric SMILES C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)O
SMILES C1=CC=C2C(C(C=CC2=C1)O)O
Canonical SMILES C1=CC=C2C(C(C=CC2=C1)O)O
Description (1R,2R)-1,2-dihydronaphthalene-1,2-diol is a trans-1,2-dihydronaphthalene-1,2-diol with a (1R,2R)-configuration. It is an enantiomer of a (1S,2S)-1,2-dihydronaphthalene-1,2-diol.
PubChem Compound 188460
Last Modified Nov 11 2021
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